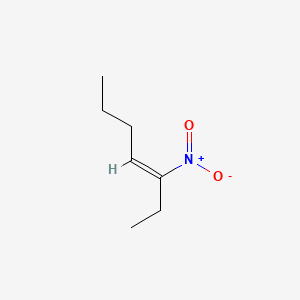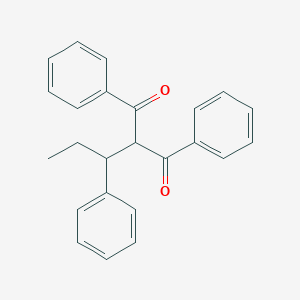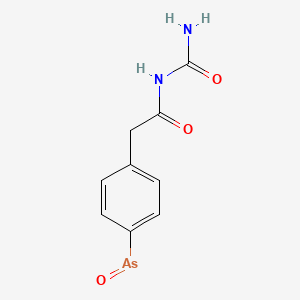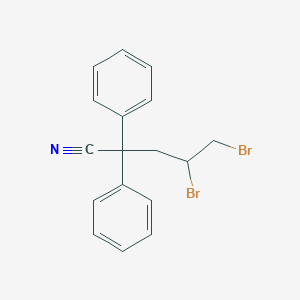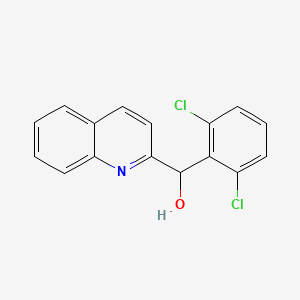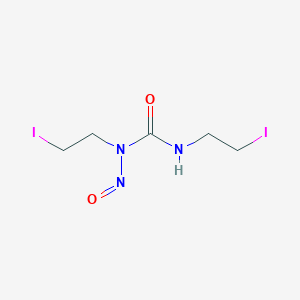
4,4'-Methylenebis(2-methyl-N-propylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(2-methyl-N-propylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group substituted with a methyl and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-N-propylaniline) typically involves the condensation of 2-methyl-N-propylaniline with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H13N+CH2O→C19H26N2+H2O
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(2-methyl-N-propylaniline) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
4,4’-Methylenebis(2-methyl-N-propylaniline) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
4,4’-Methylenebis(2-methyl-N-propylaniline) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques for detecting and quantifying specific substances.
Biomedical Research: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 4,4’-Methylenebis(2-methyl-N-propylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2-methylcyclohexylamine): Similar structure but with cyclohexyl groups instead of aromatic rings.
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with dimethylamino groups instead of methyl and propyl groups.
4,4’-Methylenebis(N-propylaniline): Similar structure but without the methyl groups on the aniline rings.
Uniqueness
4,4’-Methylenebis(2-methyl-N-propylaniline) is unique due to the specific substitution pattern on the aniline rings, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in polymer synthesis and materials science, where specific performance characteristics are required.
属性
CAS 编号 |
13401-66-6 |
|---|---|
分子式 |
C21H30N2 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
2-methyl-4-[[3-methyl-4-(propylamino)phenyl]methyl]-N-propylaniline |
InChI |
InChI=1S/C21H30N2/c1-5-11-22-20-9-7-18(13-16(20)3)15-19-8-10-21(17(4)14-19)23-12-6-2/h7-10,13-14,22-23H,5-6,11-12,15H2,1-4H3 |
InChI 键 |
UXQJDZOSFMSFHD-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NCCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


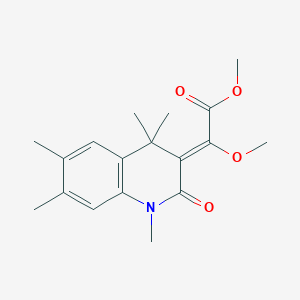

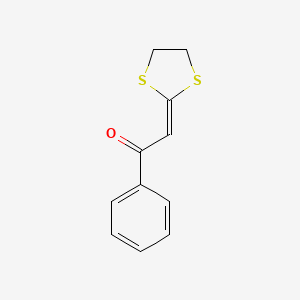
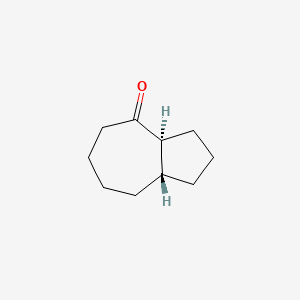
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
